6-Chloropyrazolo[1,5-a]pyridine
Overview
Description
6-Chloropyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a chlorine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-aminopyrazoles with suitable aldehydes or ketones under acidic conditions. For instance, the reaction of 5-aminopyrazole with 3-bromo-2-phenylacrylaldehyde can yield 1,3,6-trisubstituted pyrazolo[3,4-b]pyridines .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave activation methods has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
6-Chloropyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 6-Chloropyrazolo[1,5-a]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester
- Pyrazolo[1,5-a]pyrimidines
- Imidazo[1,2-b]pyridazines
Comparison: this compound is unique due to its specific substitution pattern and the presence of a chlorine atom at the 6th position. This structural feature imparts distinct electronic properties and reactivity compared to similar compounds. For instance, pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines have different substitution patterns and may exhibit different biological activities and chemical reactivities .
Properties
IUPAC Name |
6-chloropyrazolo[1,5-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-7-3-4-9-10(7)5-6/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQLCVVQFXTCFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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